molecular formula C19H19N3O3S2 B11172166 4-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide

4-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide

Cat. No.: B11172166
M. Wt: 401.5 g/mol
InChI Key: RCPMEXXSCKURJV-UHFFFAOYSA-N
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Description

4-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is of interest due to its potential biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial and antifungal activities.

    Medicine: Explored for its anti-inflammatory and antitumor properties.

Mechanism of Action

The mechanism of action of 4-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide is unique due to its specific structural features, such as the butanamide group, which may confer distinct biological activities compared to its analogs. Its unique combination of the thiazole ring and sulfonamide group also contributes to its diverse biological properties .

Properties

Molecular Formula

C19H19N3O3S2

Molecular Weight

401.5 g/mol

IUPAC Name

4-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide

InChI

InChI=1S/C19H19N3O3S2/c23-18(8-4-7-15-5-2-1-3-6-15)21-16-9-11-17(12-10-16)27(24,25)22-19-20-13-14-26-19/h1-3,5-6,9-14H,4,7-8H2,(H,20,22)(H,21,23)

InChI Key

RCPMEXXSCKURJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3

Origin of Product

United States

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